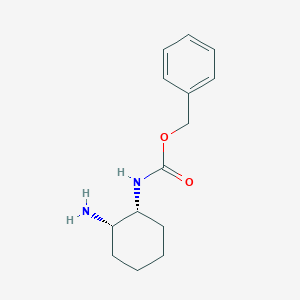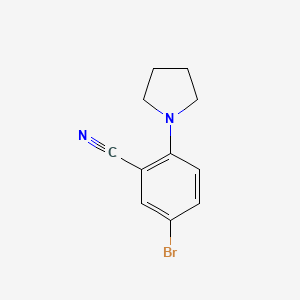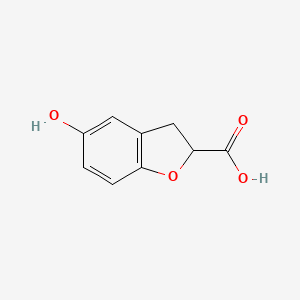
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
Vue d'ensemble
Description
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H8O3 . It belongs to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid consists of a benzofuran ring fused with a carboxylic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, a bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .Applications De Recherche Scientifique
Antimicrobial Agents
- Scientific Field : Pharmacology and Microbiology .
- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for antimicrobial therapy . They have been used against a few deadly microbes .
- Methods of Application : The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
- Results or Outcomes : Benzofuran and its derivatives have been found to be effective in improving bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Anticancer Agents
- Scientific Field : Oncology .
- Application Summary : Some substituted benzofurans have shown significant anticancer activities .
- Methods of Application : Specific benzofuran compounds, such as compound 36, have been tested on different types of cancer cells .
- Results or Outcomes : Compound 36 was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Antiviral Agents
- Scientific Field : Virology .
- Application Summary : Some benzofuran compounds have shown potential as antiviral agents . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and the virus being targeted .
- Results or Outcomes : While the specific results or outcomes would depend on the specific compound and the virus being targeted, the novel macrocyclic benzofuran compound mentioned earlier has shown promise in combating hepatitis C .
Neurotransmitter Release Stimulants
- Scientific Field : Neuroscience .
- Application Summary : Certain benzofuran derivatives, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB), have been found to stimulate the release of neurotransmitters in the brain .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and the context in which it is being used .
Anti-Hepatitis C Agents
- Scientific Field : Virology .
- Application Summary : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and the virus being targeted .
- Results or Outcomes : While the specific results or outcomes would depend on the specific compound and the virus being targeted, the novel macrocyclic benzofuran compound mentioned earlier has shown promise in combating hepatitis C .
Treatment of Skin Diseases
- Scientific Field : Dermatology .
- Application Summary : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and the context in which it is being used .
Propriétés
IUPAC Name |
5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXHTVYZOVMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743211 | |
| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | |
CAS RN |
1163729-43-8 | |
| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



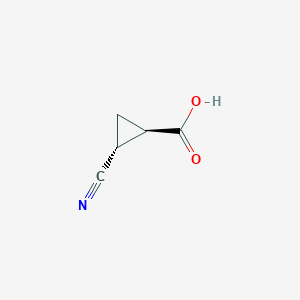

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
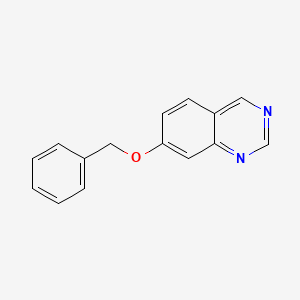
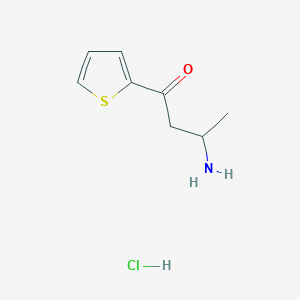
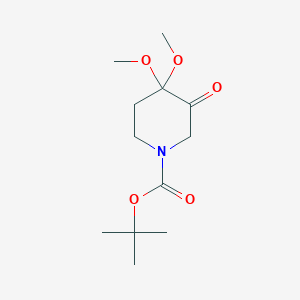
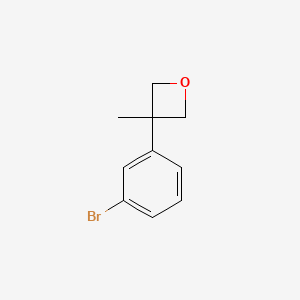
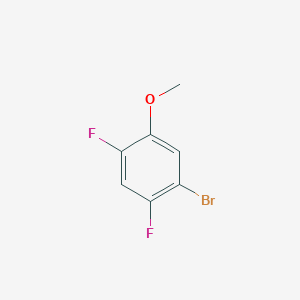
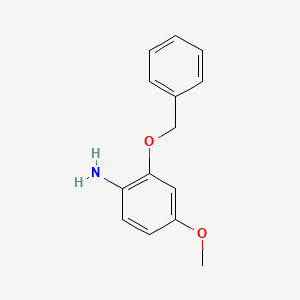
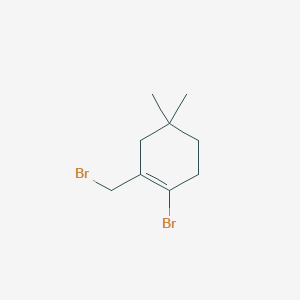
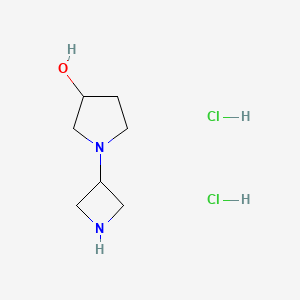
![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)
